molecular formula C14H17N3O2 B14635093 2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one CAS No. 57278-37-2

2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one

Cat. No.: B14635093
CAS No.: 57278-37-2
M. Wt: 259.30 g/mol
InChI Key: OXDAVAXEPRQAAB-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. The reaction may proceed through intermediate formation of imines or enamines, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidines, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    6-Phenylpyrimidin-4-amine: Another pyrimidine compound with a phenyl group substitution.

Uniqueness

2-Amino-6-methyl-5-(3-phenoxypropyl)pyrimidin-4(1h)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

57278-37-2

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-amino-4-methyl-5-(3-phenoxypropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H17N3O2/c1-10-12(13(18)17-14(15)16-10)8-5-9-19-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H3,15,16,17,18)

InChI Key

OXDAVAXEPRQAAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCOC2=CC=CC=C2

Origin of Product

United States

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